molecular formula C15H26N2O2S B13937787 N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide CAS No. 1207188-97-3

N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide

Cat. No.: B13937787
CAS No.: 1207188-97-3
M. Wt: 298.4 g/mol
InChI Key: JRONOUVIFWVXRD-UHFFFAOYSA-N
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Description

N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a diisopropylamino group attached to an ethyl chain, which is further connected to a toluenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide typically involves the reaction of 4-toluenesulfonyl chloride with N,N-diisopropylethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diisopropylamino group with a toluenesulfonamide moiety makes it particularly versatile in various applications, setting it apart from other similar compounds .

Properties

CAS No.

1207188-97-3

Molecular Formula

C15H26N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H26N2O2S/c1-12(2)17(13(3)4)11-10-16-20(18,19)15-8-6-14(5)7-9-15/h6-9,12-13,16H,10-11H2,1-5H3

InChI Key

JRONOUVIFWVXRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN(C(C)C)C(C)C

Origin of Product

United States

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